molecular formula C17H20N2O2S B3166638 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine CAS No. 912763-17-8

1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine

Cat. No. B3166638
CAS RN: 912763-17-8
M. Wt: 316.4 g/mol
InChI Key: MSXGZTKZSFRUAM-UHFFFAOYSA-N
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Description

“1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine” is likely a compound that contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-Methylbenzenesulfonyl” part suggests the presence of a toluenesulfonyl (or tosyl) group, which is a functional group derived from toluene and contains a sulfonyl chloride (−SO2Cl) group .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, compounds with similar structures are often synthesized through reactions involving sulfonyl chlorides . For instance, sulfonyl azides can react with proline to synthesize proline-derived benzenesulfonamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, benzenesulfonyl chloride, a related compound, is a white solid with a pungent odor, a melting point of 13 - 15 °C, and it reacts with water .

Scientific Research Applications

Medicinal Chemistry Applications

Phenylpiperazine derivatives, including 1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine, have been extensively studied for their potential in treating central nervous system (CNS) disorders. These compounds have been recognized for their "druglikeness" qualities, with some derivatives advancing to late-stage clinical trials. The versatility of the N-phenylpiperazine scaffold has been highlighted, suggesting its potential beyond CNS applications to include other therapeutic areas through appropriate modifications (Maia, Tesch, & Fraga, 2012).

Environmental Science Applications

The occurrence, fate, and behavior of parabens in aquatic environments have been subjects of investigation, reflecting the environmental impact of various chemical compounds, including phenylpiperazine derivatives. While not directly related to this compound, studies on related compounds underscore the importance of understanding the ecological footprint of chemical substances used in consumer products. Parabens, for instance, have been identified in water bodies, leading to discussions about their biodegradability and potential as endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015).

Mechanism of Action

The mechanism of action would depend on the specific application of “1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine”. For instance, sulfonamides, which have a similar structure, are known to have antibacterial, antitumor, and antiviral effects .

Safety and Hazards

The safety and hazards associated with “1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine” would depend on its specific structure and properties. For instance, benzenesulfonyl chloride is harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

Future Directions

The future directions for research on “1-(4-Methylbenzenesulfonyl)-2-phenylpiperazine” would likely depend on its potential applications. For instance, if it has bioactive properties similar to those of sulfonamides, it could be studied for its potential use in treating various diseases .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-2-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-14-7-9-16(10-8-14)22(20,21)19-12-11-18-13-17(19)15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXGZTKZSFRUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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